molecular formula C25H29N3O3 B11016790 1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

Cat. No.: B11016790
M. Wt: 419.5 g/mol
InChI Key: WUPDBXUUQPERLQ-VMPITWQZSA-N
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Description

1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrrolidin-2-one core, typically using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is studied for its interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the pyrrolidin-2-one ring.

    4-(2-phenylprop-2-en-1-yl)piperazine: Contains the phenylprop-2-en-1-yl and piperazine moieties but lacks the methoxyphenyl and pyrrolidin-2-one rings.

    Pyrrolidin-2-one derivatives: Various compounds with modifications on the pyrrolidin-2-one ring.

Uniqueness

1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is unique due to its combination of three distinct moieties: the methoxyphenyl group, the phenylprop-2-en-1-yl group, and the pyrrolidin-2-one ring. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C25H29N3O3/c1-31-23-11-9-22(10-12-23)28-19-21(18-24(28)29)25(30)27-16-14-26(15-17-27)13-5-8-20-6-3-2-4-7-20/h2-12,21H,13-19H2,1H3/b8-5+

InChI Key

WUPDBXUUQPERLQ-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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